
Z-Vrpr-fmk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-VRPR-FMK (trifluoroacetate salt) is a synthetic peptide inhibitor known for its irreversible inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is cell-permeable and is primarily used in research to study the inhibition of MALT1, which plays a crucial role in T cell activation and immune response regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-VRPR-FMK (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The sequence VRPR is modified with a benzyloxycarbonyl (Z) group at the N-terminus and a fluoromethylketone (FMK) group at the C-terminus. The final product is then converted to its trifluoroacetate salt form for enhanced stability and solubility .
Industrial Production Methods
Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
Z-VRPR-FMK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoromethylketone. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound (trifluoroacetate salt) include organic solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products
The major products formed from the reactions of this compound (trifluoroacetate salt) include various peptide derivatives and hydrolyzed fragments. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Aplicaciones Científicas De Investigación
Z-VRPR-FMK (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in the investigation of T cell activation and immune response mechanisms.
Medicine: Explored for its potential therapeutic applications in treating immune-related disorders.
Industry: Utilized in the development of novel inhibitors for various biochemical pathways
Mecanismo De Acción
Z-VRPR-FMK (trifluoroacetate salt) exerts its effects by irreversibly binding to the active site of MALT1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of Bcl-10, a substrate of MALT1, leading to reduced activation of the NF-κB signaling pathway. The compound’s cell-permeable nature allows it to effectively inhibit MALT1 activity within cells .
Comparación Con Compuestos Similares
Similar Compounds
Z-VAD-FMK: Another peptide inhibitor that targets caspases involved in apoptosis.
Z-DEVD-FMK: A selective inhibitor of caspase-3, used in apoptosis research.
Z-IETD-FMK: Inhibits caspase-8 and is used to study apoptosis and inflammation
Uniqueness
Z-VRPR-FMK (trifluoroacetate salt) is unique due to its specific inhibition of MALT1, which is distinct from other peptide inhibitors that target caspases. This specificity makes it a valuable tool for studying T cell activation and immune response regulation .
Propiedades
Fórmula molecular |
C31H49FN10O6 |
|---|---|
Peso molecular |
676.8 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21-,22-,23-,25-/m0/s1 |
Clave InChI |
DYQKGOBRZWMAHV-LCXINAFSSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



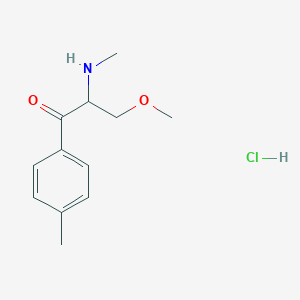

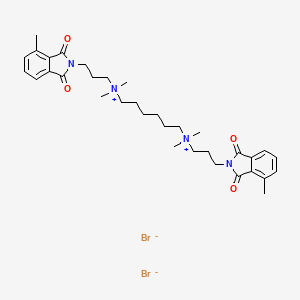
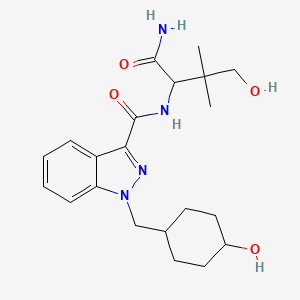
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)

![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)
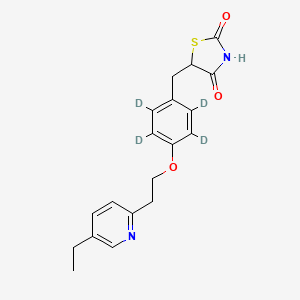
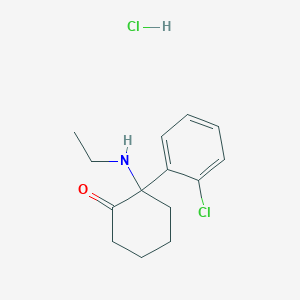
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
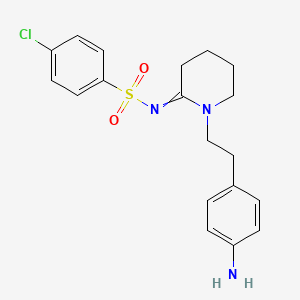
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)